N-(3-methoxyphenyl)-2-phenylpropanamide
Description
N-(3-Methoxyphenyl)-2-phenylpropanamide is an amide derivative characterized by a 3-methoxyphenyl group attached to the nitrogen atom and a 2-phenylpropanamide backbone. The methoxy group at the phenyl ring’s meta-position may influence electronic and steric effects, modulating interactions with biological targets such as receptors or enzymes.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.317 |
IUPAC Name |
(2S)-N-(3-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-7-4-3-5-8-13)16(18)17-14-9-6-10-15(11-14)19-2/h3-12H,1-2H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
UBVRLUYUVSIZKQ-LBPRGKRZSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Chlorinated Derivatives
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines a 3-chlorophenethylamine moiety with a naproxen-derived acyl group (6-methoxynaphthalen-2-yl). Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride in dichloromethane with triethylamine .
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Features a 3-chlorophenethyl group and an ibuprofen-derived acyl chain (4-isobutylphenyl). Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride .
Methoxy Group Positioning
- R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide Structure: Contains a 4-methoxyphenyl group on the propanamide chain and an amphetamine-derived amine. Synthesis: Synthesized using 3-(4-methoxyphenyl)propanoic acid and R-amphetamine via EDCI/HOBt coupling .
Backbone Modifications
Piperazinyl and Tert-Butyl Derivatives
- N-tert-Butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide
Dimethylpropanamide Analogs
Kinase-Targeting Derivatives
- (2S)-N-(5-{[(5-tert-Butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylpropanamide Structure: Contains a thiazole-oxazole hybrid substituent. Activity: Inhibits cyclin-dependent kinase 2 (CDK2) with IC50 values in the nanomolar range, validated by X-ray crystallography .
Comparative Analysis Table
Key Research Findings and Structure-Activity Relationships (SAR)
- Methoxy vs. Chloro Substituents :
- Backbone Rigidity :
- Receptor Affinity :
Notes and Limitations
- Direct data on this compound is sparse; comparisons rely on structurally related compounds.
- Contradictory evidence exists regarding substituent effects (e.g., chloro vs. methoxy), necessitating further empirical validation.
- Biological activities are inferred from parent molecules (e.g., naproxen, ibuprofen) or receptor profiling of analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
